6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
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Overview
Description
6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for drug development.
Comparison with Similar Compounds
Similar Compounds
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes: These compounds share a similar core structure and exhibit anti-inflammatory activity.
8-Oxa-3,5-Diazatricyclo[7.4.0.0,2,7]Trideca-1(13),2(7),3,9,11-Pentaen-6-One: Another related compound with potential biological activities.
Uniqueness
6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene stands out due to its trifluoromethyl group, which can enhance its biological activity and stability. The presence of the furan ring also adds to its unique chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H9F3N4O |
---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
6-(furan-2-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
InChI |
InChI=1S/C15H9F3N4O/c1-8-7-11(15(16,17)18)20-13-12(8)14-19-5-4-9(22(14)21-13)10-3-2-6-23-10/h2-7H,1H3 |
InChI Key |
YUHNAOBVMRHJGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC=NC3=C12)C4=CC=CO4)C(F)(F)F |
Origin of Product |
United States |
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